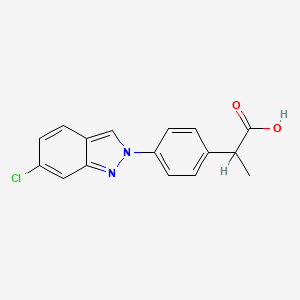

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid

Description

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid is a propionic acid derivative featuring a para-substituted phenyl group bearing a 6-chloroindazole moiety.

Properties

CAS No. |

81265-63-6 |

|---|---|

Molecular Formula |

C16H13ClN2O2 |

Molecular Weight |

300.74 g/mol |

IUPAC Name |

2-[4-(6-chloroindazol-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C16H13ClN2O2/c1-10(16(20)21)11-3-6-14(7-4-11)19-9-12-2-5-13(17)8-15(12)18-19/h2-10H,1H3,(H,20,21) |

InChI Key |

VVZGTEDAMMASIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Solvent : Degassed acetonitrile (MeCN) was found to be the most effective solvent.

- Light Source : A 6 W LED (380–385 nm) under a nitrogen atmosphere.

- Reaction Time : 10 hours.

- Optimal Ratio : A 1:5 ratio between indazole and α-keto acid resulted in the highest yield.

Yield Optimization:

Various solvents, additives, and light wavelengths were tested to optimize yield:

| Entry | Solvent | Additive | Light Wavelength (nm) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | None | 380–385 | 43 |

| 14 | MeCN | None | 420–425 | 68 |

| 24 | MeCN/HFIP (3:1) | None | 420–425 | 71 |

Recrystallization and Purification

After synthesis, the crude product is purified through recrystallization:

- Solvent Selection : Ethanol is commonly used for recrystallization due to its ability to dissolve impurities while maintaining product integrity.

- Filtration and Drying : The precipitated product is washed with water, filtered, and dried under vacuum conditions.

Alternative Methods

Other synthetic routes may involve:

- Halogenation Reactions :

- Direct halogenation at specific positions on the indazole ring using chlorinating agents like SOCl₂.

Below is a summary of key reaction parameters for synthesizing derivatives like this compound:

| Step | Key Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of Indazole Core | Hydrazine + Aromatic Aldehyde/Ketone | >80 |

| Halogenation | SOCl₂ or POCl₃ | >70 |

| Visible-Light Coupling | MeCN + α-Keto Acid + LED | Up to 71 |

| Recrystallization | Ethanol | High Purity |

Chemical Reactions Analysis

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which plays a role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with other molecular targets, contributing to its anti-inflammatory and antibacterial effects.

Comparison with Similar Compounds

Core Structural Features

The compound’s propionic acid backbone is shared with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, but its indazole-phenyl substitution distinguishes it from conventional NSAIDs. Key comparisons include:

Functional Group Analysis

- Indazole vs.

- Chlorine Substituent : The 6-Cl on the indazole may increase lipophilicity and metabolic stability compared to methyl-substituted indole derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) .

- Phenoxy vs. Phenyl Linkages: Herbicidal propionic acids like haloxyfop and fluazifop use phenoxy-pyridine linkages, prioritizing herbicidal activity over anti-inflammatory effects, which are more common in phenyl-substituted analogs .

Pharmacological and Agrochemical Implications

Anti-Inflammatory Potential

The patent in highlights propionic acid derivatives with substituted phenyl groups as anti-inflammatory agents. The target compound’s indazole-phenyl group may improve COX-1/COX-2 selectivity compared to sulfur/sulfone variants due to steric and electronic effects . However, specific IC₅₀ or selectivity data is unavailable.

Contrast with Herbicidal Propionic Acids

Haloxyfop and fluazifop () demonstrate how trifluoromethyl (CF₃) and chlorine substituents on pyridine rings enhance herbicidal activity. The target compound’s chloroindazole group lacks the pyridine moiety, suggesting divergent biological targets .

Biological Activity

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid, identified by the CAS number 81265-63-6, is a compound with potential pharmacological properties. Its structure features a propionic acid moiety linked to a phenyl group that is substituted with a 6-chloro-2H-indazol-2-yl group. This unique configuration suggests a variety of biological activities, particularly in the realms of anti-inflammatory and analgesic effects.

- Molecular Formula : C16H13ClN2O2

- Molecular Weight : 300.74 g/mol

- Structure : The compound contains an indazole ring, which is known for its biological activity.

Biological Activity Overview

Research indicates that compounds with indazole moieties often exhibit significant biological activities, including:

- Anti-inflammatory Properties : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

- Analgesic Effects : The structure suggests potential interactions with pain pathways, making it a candidate for pain relief applications.

- Antitumor Activity : Preliminary studies indicate that indazole derivatives may possess anticancer properties through various mechanisms, including the inhibition of tumor growth and metastasis.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- COX Inhibition : Similar compounds have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Receptor Interaction : The compound may interact with various receptors involved in pain and inflammation pathways.

- Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Comparative Analysis

To better understand the potential of this compound, a comparison with other known compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Indazole ring, chloro substituent | Potentially unique bioactivity due to indazole |

| Ibuprofen | Propionic acid derivative | Widely used NSAID |

| Naproxen | Propionic acid derivative | Longer half-life than ibuprofen |

| Flurbiprofen | Propionic acid derivative | Exhibits more potent anti-inflammatory effects |

The unique indazole structure of this compound may confer distinct biological activities compared to traditional NSAIDs like ibuprofen and naproxen.

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of similar indazole derivatives. For instance:

-

Cyclooxygenase Inhibition : A study demonstrated that derivatives of propionic acids could inhibit COX activity effectively, suggesting that this compound might exhibit similar properties.

- Methodology : The inhibition was assessed using enzyme preparations from guinea pig polymorphonuclear leukocytes.

- Results : Compounds with specific substitutions showed enhanced inhibitory activity.

In Vivo Studies

In vivo assessments have indicated potential therapeutic applications:

-

Anti-inflammatory Efficacy : Research involving carrageenan-induced paw edema in rats has shown promising results for indazole derivatives in reducing inflammation.

- Dosage and Administration : Various dosages were tested to determine optimal anti-inflammatory effects.

- Outcome Measures : Reduction in paw swelling was recorded as a primary outcome measure.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Structural Modifications : Exploring analogs and derivatives to enhance bioactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the standard methods for molecular characterization of 2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid?

- Methodological Answer : Molecular characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. For example, PubChem-derived data (InChI, IUPAC names) can validate structural assignments . Purity assessment via HPLC with UV detection (e.g., 95% threshold) is standard, as seen in analogous propionic acid derivatives .

Q. How is the compound synthesized, and what are common intermediates?

- Methodological Answer : Synthesis often involves coupling reactions between indazole derivatives and phenylpropionic acid precursors. For example, Scheme 2 in Aryloxyalkanoic Acids as Non-Covalent Modifiers outlines a route for analogous {[2,3-substituted-4-(imidazol-2-yl)carbonyl]phenoxy}propionic acids, suggesting Suzuki-Miyaura cross-coupling or ester hydrolysis as key steps . Intermediate characterization via FT-IR and TLC is critical to monitor reaction progress .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing synthetic yield?

- Methodological Answer :

- Factorial Design : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading).

- Byproduct Mitigation : Employ LC-MS to identify side products (e.g., dechlorinated intermediates) and adjust reaction conditions (e.g., inert atmosphere) .

- Scale-Up Challenges : Pilot studies should address solvent choice (e.g., DMF vs. THF) and purification protocols (e.g., column chromatography vs. recrystallization) .

Q. How can discrepancies in reported biological activities be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authentication, standardized IC₅₀ protocols).

- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in compound purity .

- Meta-Analysis : Cross-reference results with PubChem bioactivity data to identify outliers .

Q. What methodologies assess the compound’s environmental fate and biodegradation?

- Methodological Answer :

- Environmental Compartment Analysis : Use HPLC-MS/MS to track compound distribution in soil/water matrices .

- Biotic Transformation Studies : Incubate with microbial consortia and monitor degradation via GC-MS. Reference Project INCHEMBIOL’s framework for abiotic/biotic transformation pathways .

- Ecotoxicity Profiling : Conduct Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity .

Data Interpretation and Contradiction Analysis

Q. How do analytical method variations impact purity assessments?

- Methodological Answer :

- HPLC vs. NMR : HPLC may underestimate impurities due to co-elution, while ¹H NMR quantitation (e.g., ERETIC2 method) provides absolute purity but requires high sample homogeneity .

- Case Study : In Development of [³H]PSB-12150, discrepancies between radioligand binding data and HPLC purity were resolved via orthogonal validation (e.g., elemental analysis) .

Q. What strategies validate the compound’s mechanism of action in cellular assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.